N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide
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Overview
Description
N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group attached to a piperidinyl propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 2-fluoroaniline with 3-chloropropionyl chloride to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidinyl moiety contributes to its overall stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-(4-methyl-1-piperidinyl)propanamide
- (2S)-2-(4-benzyl-1-piperidinyl)-N-(2-fluorophenyl)propanamide
Uniqueness
N-(2-fluorophenyl)-3-(piperidin-1-yl)propanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H19FN2O |
---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19FN2O/c15-12-6-2-3-7-13(12)16-14(18)8-11-17-9-4-1-5-10-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18) |
InChI Key |
CHFTUNJZPSFSEK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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